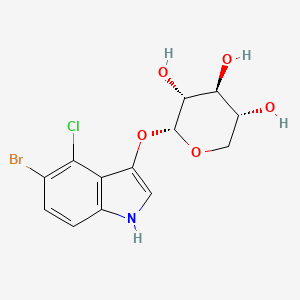
X-Alpha-d-xyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of X-Alpha-d-xyl can be achieved through various methods. One approach involves the chemical conversion of monosaccharides to sugar-1-phosphate anomers, followed by enzymatic catalysis using UDP-sugar pyrophosphorylases . This method bypasses the need for chemical protection steps and allows for the production of stereopure nucleotide sugars on a preparative scale. Another method involves the Maillard reaction, where glutamic acid and xylose undergo an aqueous reaction coupled with vacuum dehydration to produce N-(1-deoxy-α-D-xylulos-1-yl)-glutamic acid .
化学反応の分析
X-Alpha-d-xyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of xylaric acid, while reduction can produce xylitol .
科学的研究の応用
X-Alpha-d-xyl has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various polysaccharides and glycosylated compounds . In biology, it plays a role in the study of plant cell wall biosynthesis and the function of glycosyltransferases . In medicine, this compound is used in the development of therapeutic agents and as a component in drug delivery systems . Industrially, it is utilized in the production of biofuels, food additives, and biodegradable materials .
作用機序
The mechanism of action of X-Alpha-d-xyl involves its incorporation into polysaccharides through the action of glycosyltransferases. These enzymes transfer the xylose residue from UDP-xylose to various acceptor substrates, forming glycosidic bonds . This process is essential for the biosynthesis of xylans, xyloglucans, and other polysaccharides in plant cell walls . The molecular targets and pathways involved in this mechanism include the Notch signaling receptors and proteoglycans such as heparin and chondroitin .
類似化合物との比較
X-Alpha-d-xyl is similar to other monosaccharides such as α-D-glucose, α-D-mannose, and α-D-galactose. it is unique in its specific role in the biosynthesis of xylans and xyloglucans . Other similar compounds include UDP-α-D-xylose and UDP-β-L-arabinose, which are also involved in glycosyltransferase-catalyzed synthesis of polysaccharides . The distinct configuration and functional properties of this compound make it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCKAHHHVVOJV-SZOBPAOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













